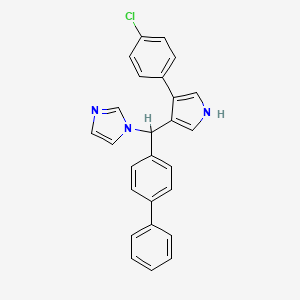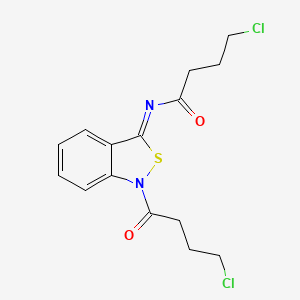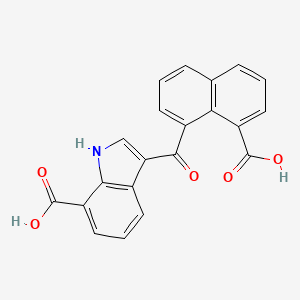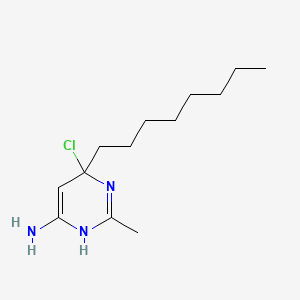
4-Amino-6-chloro-2-methyl-6-octylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-chloro-2-methyl-6-octylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes an amino group at position 4, a chlorine atom at position 6, a methyl group at position 2, and an octyl group at position 6. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloro-2-methyl-6-octylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and octylamine.
Chlorination: The 2-methylpyrimidine is chlorinated at position 6 using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is then subjected to amination using octylamine to introduce the octyl group at position 6.
Final Amination:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions: 4-Amino-6-chloro-2-methyl-6-octylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Hydroxyl or oxide derivatives.
Reduction Products: Reduced amines or other derivatives.
科学的研究の応用
4-Amino-6-chloro-2-methyl-6-octylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4-Amino-6-chloro-2-methyl-6-octylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, while in agrochemicals, it may disrupt essential biological processes in pests.
類似化合物との比較
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the octyl group.
2-Amino-4-chloro-6-methoxypyrimidine: Contains a methoxy group instead of an octyl group.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms instead of one.
Uniqueness: 4-Amino-6-chloro-2-methyl-6-octylpyrimidine is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
102207-70-5 |
|---|---|
分子式 |
C13H24ClN3 |
分子量 |
257.80 g/mol |
IUPAC名 |
4-chloro-2-methyl-4-octyl-1H-pyrimidin-6-amine |
InChI |
InChI=1S/C13H24ClN3/c1-3-4-5-6-7-8-9-13(14)10-12(15)16-11(2)17-13/h10H,3-9,15H2,1-2H3,(H,16,17) |
InChIキー |
ADZXCXMUOPIIOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C=C(NC(=N1)C)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


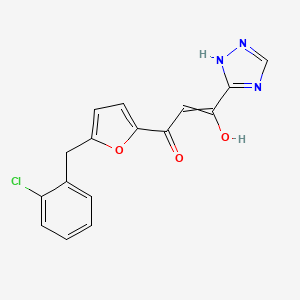
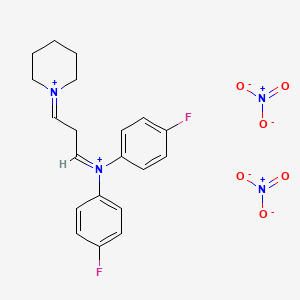
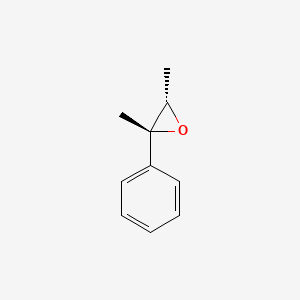
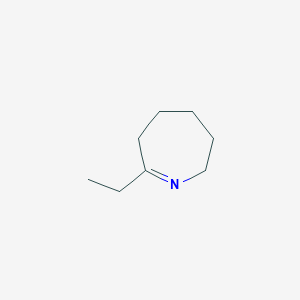
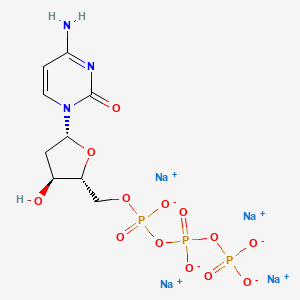
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)

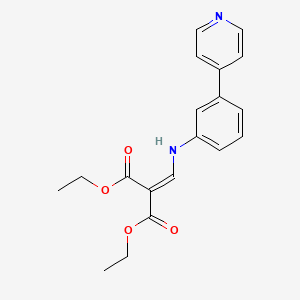
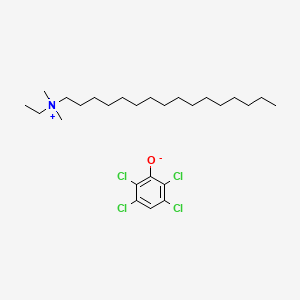
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)

